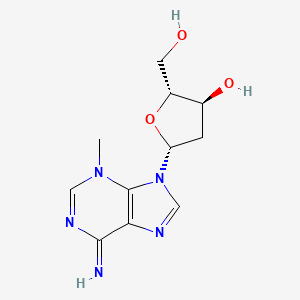

3-Methyl-2'-deoxyadenosine

Descripción

Significance as a Modified Nucleoside

The significance of 3-Methyl-2'-deoxyadenosine as a modified nucleoside stems primarily from its role as a form of DNA damage. researchgate.net Unlike the four standard nucleosides that make up the genetic code, 3-Me-dA is an abnormal structure that disrupts the integrity and function of the DNA duplex. Its presence is a direct consequence of alkylation, a process that can be initiated by both endogenous metabolic byproducts and exogenous chemicals. glenresearch.comglenresearch.com

One of the most critical features of 3-Me-dA is its profound chemical instability compared to its unmodified counterpart, 2'-deoxyadenosine (B1664071). The methylation at the N3 position renders the glycosidic bond—the link between the adenine (B156593) base and the deoxyribose sugar—highly susceptible to hydrolysis. acs.orgjst.go.jp This leads to a rapid rate of depurination, where the modified base is spontaneously cleaved from the sugar-phosphate backbone, leaving behind an abasic (AP) site. acs.orgnih.gov This depurination occurs much faster than for the native nucleotide. acs.org The AP site itself is a significant form of DNA damage that can block DNA replication and is mutagenic if not repaired. nih.govnih.gov

Furthermore, the methyl group at the N3 position, located in the minor groove of the DNA helix, physically obstructs the interaction of DNA polymerases with the template strand. nih.govnih.gov This steric hindrance is a primary reason why 3-Me-dA is a potent blocker of DNA replication, making it a highly cytotoxic lesion. nih.govnih.govnih.gov The combination of being a replication-blocking lesion and a source of other damaging lesions (AP sites) underscores its importance in the study of DNA damage and repair.

Overview of its Role in DNA Alkylation Damage

DNA alkylation is a ubiquitous and biologically significant form of DNA damage. acs.org It involves the addition of an alkyl group, such as a methyl group, to the DNA molecule. S(N)2 methylating agents, a specific class of these chemicals, primarily react with the N1 position of adenine and the N3 position of cytosine. glenresearch.com When duplex DNA is exposed to S(N)2 methylating agents, the major products formed are N7-methylguanine (7-Me-G) and N3-methyladenine (3-Me-A). nih.gov this compound (the nucleoside form of 3-Me-A) accounts for approximately 10-20% of the base damage inflicted by these agents and is widely considered the primary cytotoxic lesion they produce. nih.govacs.org

The cytotoxicity of 3-Me-dA is directly linked to its ability to halt the progression of DNA replication machinery. nih.govnih.gov Research has shown that both prokaryotic and eukaryotic DNA polymerases are blocked by this lesion. nih.govnih.gov While this blockage prevents the propagation of potentially mutated genetic information, it can also trigger cell death pathways if the damage is overwhelming or not efficiently repaired.

Recent research has also investigated the reactivity of 3-Me-dA within the context of chromatin, specifically in nucleosome core particles (NCPs). acs.orgnih.gov These studies reveal that the chromatin environment influences the lesion's stability.

Key Research Findings on 3-Me-dA Reactivity:

Depurination Rate: The rate of depurination for 3-Me-dA is significantly faster than for another major alkylation product, N7-methyl-2'-deoxyguanosine (MdG). acs.org

Chromatin's Protective Effect: The hydrolysis of the glycosidic bond in 3-Me-dA is suppressed when it is part of a nucleosome core particle compared to when it is in free DNA. acs.orgnih.gov This suggests that the packaging of DNA into chromatin provides a degree of protection against the spontaneous degradation of this lesion into an abasic site.

DNA-Protein Cross-links: Like other alkylated purines, 3-Me-dA can react with nearby nucleophilic residues in histone proteins to form DNA-protein cross-links (DPCs). acs.orgnih.gov These cross-links are themselves a form of DNA damage that can interfere with DNA metabolism.

Table 1: Major DNA Methylation Products from S(N)2 Agents This table provides an overview of the primary adducts formed when DNA reacts with S(N)2-type methylating agents and their typical yields.

| Modified Nucleoside | Abbreviation | Typical Yield |

|---|---|---|

| N7-methyl-2'-deoxyguanosine | MdG | 60–80% |

| This compound | MdA | 10–20% |

| O6-methyl-2'-deoxyguanosine | OmG | ≤5% |

Data sourced from Chemical Research in Toxicology. acs.org

Table 2: Comparative Depurination Rates of this compound (MdA) This table illustrates the rate of spontaneous hydrolysis (depurination) of MdA at different locations within a DNA sequence, comparing its stability in free DNA versus when incorporated into a Nucleosome Core Particle (NCP). The rate constant, kHyd, indicates the speed of the reaction.

| Lesion Position | Environment | Depurination Rate Constant (kHyd) (s-1) | Half-life in NCP vs. Free DNA |

|---|---|---|---|

| MdA59 | Free DNA | ~18-22 x 10-6 | N/A |

| MdA59 | NCP | Suppressed | 1.9-fold longer |

| Other Positions | Free DNA | 8 x 10-6 to 10.7 x 10-6 | N/A |

| Other Positions | NCP | Suppressed | Longer than in Free DNA |

Data interpreted from studies on MdA reactivity in nucleosome core particles. acs.org

Table of Compounds Mentioned

| Compound Name |

|---|

| 2'-deoxyadenosine |

| 3-deaza-3-methyl-2'-deoxyadenosine |

| This compound |

| 7-methylguanine |

| Adenine |

| Cytosine |

| N7-methyl-2'-deoxyguanosine |

Structure

3D Structure

Propiedades

Número CAS |

76227-25-3 |

|---|---|

Fórmula molecular |

C11H15N5O3 |

Peso molecular |

265.27 g/mol |

Nombre IUPAC |

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,12,17-18H,2-3H2,1H3/t6-,7+,8+/m0/s1 |

Clave InChI |

YUURLDZVDFJHRP-XLPZGREQSA-N |

SMILES |

CN1C=NC(=N)C2=C1N(C=N2)C3CC(C(O3)CO)O |

SMILES isomérico |

CN1C=NC(=N)C2=C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |

SMILES canónico |

CN1C=NC(=N)C2=C1N(C=N2)C3CC(C(O3)CO)O |

Sinónimos |

2'-deoxy-3-methyladenosine 3-methyl-2'-deoxyadenosine |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Properties in Research Context

Classical Synthetic Routes for 3-Methyl-2'-deoxyadenosine

The synthesis of this compound is a complex process, largely due to the compound's instability. Researchers have developed multi-step chemical pathways to produce this nucleoside, often in the form of a more stable salt, such as p-toluenesulfonate, to facilitate its isolation and handling. jst.go.jpnih.govjst.go.jp

One of the foundational synthetic strategies for this compound begins with the naturally occurring nucleoside, 2'-deoxyadenosine (B1664071). jst.go.jpjst.go.jp A notable method involves a six-step sequence that modifies the precursor to introduce the methyl group at the N3 position of the adenine (B156593) base. jst.go.jpjst.go.jp This process requires careful control of reaction conditions to navigate the compound's lability.

Another established route starts with the chemical transformation of 2'-deoxyadenosine 1-oxide. rsc.org This precursor is benzylated and subsequently treated to open the pyrimidine (B1678525) ring, yielding a formamidoimidazole derivative. rsc.org This intermediate is then methylated and undergoes cyclization to form the target this compound. nih.govrsc.orgrsc.org Due to the compound's instability, direct incorporation into oligonucleotides via standard solid-phase synthesis is impractical. acs.org

A key technology underpinning the synthesis of this compound is the "fission and reclosure" of the adenine ring. jst.go.jpjst.go.jp This strategy involves chemically breaking (fission) the pyrimidine portion of the purine (B94841) ring system of a 2'-deoxyadenosine derivative. This creates a more tractable monocyclic imidazole (B134444) intermediate, specifically an N'-benzyloxy-1-(2-deoxy-β-D-ribofuranosyl)-5-formamidoimidazole-4-carboxamidine. jst.go.jpnih.govjst.go.jprsc.org

Once the ring is opened, the target methyl group can be introduced onto the desired nitrogen atom. Following methylation, the imidazole intermediate is induced to cyclize (reclosure), reforming the purine ring system, now with the methyl group correctly positioned at N3, to yield this compound. jst.go.jpnih.govjst.go.jprsc.org This elegant method provides a specific and controlled pathway for modifying the adenine base at a position that is otherwise difficult to access directly. jst.go.jp

Multi-Step Synthesis from Precursor Nucleosides

Chemical Stability and Degradation Pathways

A defining characteristic of this compound is its extraordinary chemical instability, particularly in both acidic and alkaline aqueous solutions. jst.go.jpnih.govjst.go.jp This high reactivity is central to its biological significance and presents considerable challenges for its experimental study.

Under acidic conditions, this compound is highly susceptible to the cleavage of its N-glycosidic bond, a process known as depurination. jst.go.jpacs.org This reaction releases the 3-methyladenine (B1666300) base from the deoxyribose sugar. The rate of this hydrolysis is remarkably fast. For instance, at pH 3.34 and a temperature of 25°C, the compound has a half-life of only 2.7 minutes. jst.go.jpjst.go.jpacs.org This rapid degradation underscores the lability of the glycosidic linkage when the adenine ring is methylated at the N3 position. jst.go.jp

| Condition (pH) | Temperature (°C) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| 3.34 | 25 | 2.7 minutes | jst.go.jp, jst.go.jp, acs.org |

| 5.00 | 37 | 1.5 hours | rsc.org |

| 7.00 | 37 | 2.7 hours | rsc.org |

The instability of this compound is not limited to acidic environments. In alkaline solutions, it undergoes degradation through two competing pathways. jst.go.jpjst.go.jp At a pH of 8.98 and 25°C, the compound experiences both the hydrolytic cleavage of the glycosidic bond (depurination) and the fission of its pyrimidine ring. jst.go.jpjst.go.jprsc.orgrsc.org The ring-opening reaction is analogous to the degradation seen in its ribosyl counterpart, yielding an (N-methylformamido)imidazole derivative. jst.go.jp The presence of these parallel degradation routes in alkaline media further complicates the handling and analysis of this reactive nucleoside. jst.go.jpjst.go.jp

Comparative studies highlight the profound destabilizing effect of the 2'-deoxyribosyl moiety on the glycosidic bond of 3-methylated adenine nucleosides. When compared to its ribosyl analogue, 3-methyladenosine (B1216616), this compound is significantly more labile under acidic conditions. jst.go.jpjst.go.jp At pH 3.34 and 25°C, this compound depurinates 370 times more rapidly than 3-methyladenosine. jst.go.jpjst.go.jp Even 3-methyladenosine is itself highly unstable compared to its parent nucleoside, adenosine, hydrolyzing thousands of times faster at pH 1. jst.go.jpjst.go.jp This marked difference in stability underscores the influence of the sugar structure on the chemical properties of modified nucleosides. The inherent instability of this compound has prompted researchers to develop and utilize more stable analogues, such as 3-methyl-3-deazaadenine, for certain biological investigations. nih.govbiosearchtech.com

| Compound | Half-Life (t₁/₂) | Relative Rate of Depurination | Reference |

|---|---|---|---|

| This compound | 2.7 minutes | ~370x faster | jst.go.jp, jst.go.jp |

| 3-Methyladenosine | 1010 minutes (16.8 hours) | Baseline | jst.go.jp, jst.go.jp, rsc.org |

Alkaline-Mediated Ring Fission and Hydrolysis

Development and Synthesis of Stable Analogues for Research Applications

The inherent instability of certain modified nucleosides, such as this compound (3MeA), presents significant challenges for in-depth biochemical and enzymatic studies. nih.govnih.govacs.org 3MeA, the primary cytotoxic lesion formed by S(N)2 methylating agents, readily undergoes depurination, converting to an abasic site which itself is a replication-blocking lesion. nih.govacs.org This instability has necessitated the development of stable chemical analogues to rigorously investigate the biological consequences of such DNA modifications. nih.govbiosearchtech.com

Design and Synthesis of 3-Deaza-3-methyl-2'-deoxyadenosine Analogues

To overcome the limitations imposed by the instability of 3MeA, researchers have designed and synthesized a stable analogue: 3-deaza-3-methyl-2'-deoxyadenosine (3dMeA or 3mddA). nih.govnih.govbiosearchtech.com The design strategy involves replacing the nitrogen atom at the 3-position (N3) of the adenine base with a carbon-methyl (C-CH3) group. researchgate.nettandfonline.com This substitution creates an imidazo[4,5-c]pyridine skeleton. researchgate.nettandfonline.com The removal of the N3 atom eliminates the positive charge that destabilizes the glycosidic bond, resulting in a much more stable compound that can be incorporated into synthetic oligonucleotides. nih.gov

The synthesis of 3-methyl-3-deaza-2'-deoxyadenosine (3mddA) has been described as a multi-step process. tandfonline.com One reported synthesis starts with the creation of 3-methyl-3-deazaadenine. tandfonline.com This involves the reduction of a nitropyridine precursor. tandfonline.com The resulting 3-methyl-3-deazaadenine base is then coupled to a protected deoxyribose sugar to form the nucleoside. tandfonline.com A key feature of the 3mddA analogue is that the C-CH3 group at the 3-position sterically hinders rotation around the glycosidic bond, locking the nucleoside in an anti-conformation. researchgate.nettandfonline.com This is significant because the syn conformation is often observed in purine-purine mismatches, which can lead to false positives in DNA-based diagnostics. researchgate.nettandfonline.com

Another related analogue, 3-deaza-3-nitro-2'-deoxyadenosine, has also been synthesized via two different routes. nih.gov The first method involves the regioselective nitration of 3-deazaadenine followed by a base-catalyzed glycosylation. nih.gov The second approach utilizes a convertible nucleoside, 6-O-(2,4,6-trimethylphenyl)-3-deaza-2'-deoxyadenosine, to introduce the 6-NH2 group in the final step of the synthesis. nih.gov

| Compound Name | Key Structural Feature | Significance of Design |

| This compound (3MeA) | Methyl group at N3 of adenine. ontosight.ai | Biologically significant lesion, but chemically unstable. nih.govacs.org |

| 3-Deaza-3-methyl-2'-deoxyadenosine (3dMeA/3mddA) | N3 atom is replaced by a C-CH3 group. researchgate.nettandfonline.com | Stable analogue of 3MeA; locked in anti-conformation. nih.govresearchgate.net |

| 3-Deaza-3-nitro-2'-deoxyadenosine | N3 replaced by C-NO2 group. nih.gov | Photoactivable deoxyadenosine (B7792050) mimic. nih.gov |

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation

To study the effects of lesions like 3MeA within a DNA strand, the stable analogues must be incorporated into synthetic oligonucleotides. nih.govbiosearchtech.com This is achieved using solid-phase phosphoramidite chemistry. nih.govatdbio.com The stable 3-deaza-3-methyl-2'-deoxyadenosine nucleoside is converted into a phosphoramidite monomer, which can then be used in automated DNA synthesizers. nih.govnih.gov

The synthesis of the 3-deaza-3-methyl-dA phosphoramidite involves a series of protection and activation steps, as illustrated in a representative schematic: nih.gov

Protection of the Base: The exocyclic amine group of the 3-deaza-adenine base is protected, for example, by di-benzoylation using benzoyl chloride in pyridine. nih.gov

5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group using dimethoxytrityl chloride. nih.govatdbio.com The DMT group is crucial as it is removed at the start of each coupling cycle in solid-phase synthesis to allow the chain to extend. atdbio.com

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as N,N-diisopropylamino-(2-cyanoethyl)phosphoramidic chloride, in the presence of a non-nucleophilic base like diisopropylethylamine. nih.govatdbio.com This step creates the reactive phosphoramidite moiety. atdbio.com The 2-cyanoethyl group serves as a protecting group for the phosphate (B84403) backbone during synthesis. atdbio.com

Once prepared, the 3dMeA phosphoramidite monomer can be used in a standard solid-phase oligonucleotide synthesis cycle. nih.gov During the coupling step, the phosphoramidite is activated by a weak acid, such as tetrazole, which protonates the diisopropylamino group, converting it into a good leaving group. atdbio.com The 5'-hydroxyl group of the growing oligonucleotide chain, which is bound to a solid support, then attacks the phosphorus atom, forming a new phosphite (B83602) triester linkage. atdbio.com Following the coupling, the unstable phosphite triester is oxidized to a stable phosphotriester. atdbio.com This cycle of deprotection, coupling, and oxidation is repeated until the desired oligonucleotide sequence is synthesized. atdbio.com The availability of the 3dMeA phosphoramidite has been instrumental in providing direct evidence that the 3MeA lesion is a significant block for eukaryotic replicative DNA polymerases, while Y-family polymerases are capable of bypassing it. nih.govbiosearchtech.com

| Step in Phosphoramidite Synthesis | Reagents/Protecting Groups | Purpose |

| 1. 5'-Hydroxyl Protection | Dimethoxytrityl (DMT) chloride. nih.govatdbio.com | Protects the 5'-OH group; removed to allow chain elongation. atdbio.com |

| 2. Phosphitylation (3'-OH) | 2-cyanoethyl diisopropylaminophosphorochloridite, Diisopropylethylamine (DIPEA). atdbio.com | Creates the reactive phosphoramidite group for coupling. atdbio.com |

| 3. Coupling Activation | Tetrazole or derivatives. atdbio.com | Protonates the phosphoramidite to enable nucleophilic attack by the 5'-OH of the growing chain. atdbio.com |

| 4. Oxidation | Iodine, water, pyridine. atdbio.com | Stabilizes the newly formed internucleotide linkage by converting the phosphite triester to a phosphotriester. atdbio.com |

Biological Impact As a Dna Adduct

Formation Mechanisms of N3-Methyl-2'-deoxyadenosine in Duplex DNA

The formation of N3-MdA is a direct consequence of DNA alkylation, a process where alkyl groups are added to the DNA molecule. This can occur through different chemical mechanisms and is initiated by a variety of agents from both internal and external sources.

The chemical mechanism of alkylation plays a crucial role in determining the site of modification on the DNA bases. oaes.ccresearchgate.net Methylating agents are broadly classified based on their reaction kinetics as S\textsubscript{N}1 (unimolecular nucleophilic substitution) or S\textsubscript{N}2 (bimolecular nucleophilic substitution). oaes.ccelifesciences.org

S\textsubscript{N}2 methylating agents , such as methyl methanesulfonate (B1217627) (MMS) and dimethyl sulfate, react directly with DNA in a manner dependent on the concentration of both the agent and the target DNA. oaes.ccnih.gov These agents preferentially alkylate the more nucleophilic ring nitrogens in the DNA bases. escholarship.org Consequently, the major products of S\textsubscript{N}2 alkylation are N7-methylguanine (7mG) and N3-methyladenine (3mA), with Nthis compound being a significant cytotoxic lesion. elifesciences.org

S\textsubscript{N}1 methylating agents , like N-methyl-N-nitrosourea (MNU) and the clinically used temozolomide (B1682018) (TMZ), first form a reactive intermediate. oaes.ccelifesciences.org This intermediate then reacts with DNA. S\textsubscript{N}1 agents exhibit a greater tendency to alkylate the oxygen atoms in DNA bases, in addition to the nitrogen atoms. researchgate.net While they also produce N7-methylguanine and N3-methyladenine, they are notable for generating a higher proportion of O-alkylation products, such as O6-methylguanine (O6mG). elifesciences.org

The table below summarizes the characteristics of S\textsubscript{N}1 and S\textsubscript{N}2 methylating agents.

| Feature | S\textsubscript{N}1 Methylating Agents | S\textsubscript{N}2 Methylating Agents |

| Reaction Mechanism | Unimolecular nucleophilic substitution | Bimolecular nucleophilic substitution |

| Reactivity | Forms a reactive intermediate first | Reacts directly with DNA |

| Primary Alkylation Sites | O- and N-atoms on DNA bases | Primarily N-atoms on DNA bases |

| Major Products | N7-methylguanine, N3-methyladenine, O6-methylguanine | N7-methylguanine, N3-methyladenine |

| Examples | Temozolomide, N-methyl-N-nitrosourea | Methyl methanesulfonate, Dimethyl sulfate |

The agents responsible for DNA methylation can originate from both within the cell (endogenous) and from the environment (exogenous).

Endogenous Sources: The most significant endogenous methylating agent is S-adenosylmethionine (SAM), which is the primary methyl group donor in numerous biological reactions, including the physiological enzymatic methylation of DNA that regulates gene expression. oup.com However, SAM can also non-enzymatically methylate DNA, leading to the formation of adducts such as N3-methyladenine. oup.com Other potential endogenous sources include reactive oxygen species (ROS) and byproducts of cellular metabolism. microbenotes.comresearchgate.net

Exogenous Sources: A wide array of environmental and external agents can cause DNA methylation. These include chemicals found in tobacco smoke, certain industrial pollutants, and some chemotherapeutic drugs. oup.commicrobenotes.com Exposure to these exogenous agents can lead to the formation of N3-MdA and other DNA adducts, contributing to their cytotoxic and mutagenic effects. microbenotes.com

Alkylation by SN1 and SN2 Methylating Agents

Cellular Consequences of Nthis compound Adduction

The presence of N3-MdA within the DNA strand triggers several detrimental cellular events that can compromise genomic integrity.

N3-MdA is a potent blocker of DNA replication. nih.govacs.orgacs.orgnih.gov The methyl group at the N3 position of the adenine (B156593) base protrudes into the minor groove of the DNA double helix. This steric hindrance is thought to interfere with the proper functioning of cellular replicative DNA polymerases, such as human DNA polymerases alpha and delta, leading to a halt in the replication process. This blockage of replication is a primary contributor to the cytotoxic nature of N3-MdA. acs.org While replicative polymerases are blocked, some specialized Y-family polymerases have been shown to be capable of bypassing this lesion, albeit with varying efficiency and accuracy.

N3-MdA is chemically unstable and prone to rapid depurination, a process where the glycosidic bond linking the methylated adenine base to the deoxyribose sugar is hydrolyzed. nih.govacs.orgacs.orgnih.gov This results in the formation of an abasic (AP) site, which is a gap in the DNA sequence where a base is missing. nih.govacs.org The rate of depurination for N3-MdA is significantly higher than that for the unmodified deoxyadenosine (B7792050) from which it is derived. nih.govacs.orgacs.orgnih.gov Abasic sites are themselves highly cytotoxic and mutagenic lesions, further compounding the damage initiated by the initial methylation event. nih.govnih.gov

Within the context of chromatin, where DNA is packaged with histone proteins to form nucleosomes, N3-MdA can induce the formation of DNA-protein cross-links (DPCs). nih.govacs.orgacs.orgnih.gov The methylation at the N3 position renders the adenine ring electrophilic, making it susceptible to attack by nucleophilic residues from nearby histone proteins. acs.org This results in a covalent bond between the DNA and a histone protein. nih.govacs.orgacs.orgnih.gov These DPCs are particularly deleterious lesions as they can physically block the progression of enzymes involved in both DNA replication and transcription. acs.org Over time, the levels of DPCs formed from N3-MdA can decrease, as they are replaced by DPCs involving the abasic sites that form upon depurination. nih.govacs.orgnih.gov The formation of these cross-links is a significant aspect of the biological impact of N3-MdA within the cellular nucleus. nih.govacs.org

Molecular Mechanisms of Repair and Tolerance

Base Excision Repair (BER) Pathway Recognition

The principal pathway for the removal of 3-meA from the genome is base excision repair (BER). frontiersin.org This multi-step process is initiated by the recognition and excision of the damaged base by a specialized DNA glycosylase. ebi.ac.uk

The key enzyme responsible for initiating the BER pathway for 3-meA is Alkyladenine Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). ebi.ac.ukwikipedia.org AAG recognizes the 3-meA lesion within the DNA duplex and catalyzes the hydrolysis of the N-glycosidic bond, which links the methylated base to the deoxyribose sugar. wikipedia.org This action releases the damaged base, creating an apurinic/apyrimidinic (AP) site, also known as an abasic site. ebi.ac.uk AAG is the primary, if not sole, glycosylase in human cells that excises alkylation-damaged purine (B94841) bases. wikipedia.org Studies in mice have confirmed that AAG is the major DNA glycosylase for the cytotoxic 3-meA lesion. pnas.orgresearchgate.net The process involves the enzyme flipping the damaged base out of the DNA helix and into its active site for cleavage. ebi.ac.uk Following the excision of 3-meA, AAG remains bound to the resulting AP site until it is displaced by the next enzyme in the pathway, AP endonuclease 1 (Ape1). researchgate.net

Following the creation of the AP site by AAG and its incision by Ape1, DNA polymerase β (Pol β) plays a crucial dual role in the BER pathway. mdpi.comnih.gov Pol β is considered the primary repair DNA polymerase involved in BER for damage resulting from alkylation and oxidation. mdpi.com Its functions are critical for the completion of the repair process.

After Ape1 cleaves the phosphodiester backbone 5' to the AP site, it leaves a 5'-deoxyribose phosphate (B84403) (dRP) group. researchgate.net Pol β then performs two essential enzymatic activities:

dRP Lyase Activity: The N-terminal domain of Pol β possesses a lyase activity that removes the 5'-dRP group. nih.govdoi.org This step is pivotal for successful BER in vivo. doi.org

DNA Synthesis: The polymerase activity of Pol β fills the single-nucleotide gap by inserting the correct nucleotide opposite the undamaged strand. frontiersin.orgresearchgate.netdoi.org

Finally, the remaining nick in the DNA backbone is sealed by a DNA ligase, completing the repair process and restoring the integrity of the DNA strand. frontiersin.orgresearchgate.net The importance of Pol β in this pathway is underscored by the fact that cells deficient in Pol β are hypersensitive to DNA methylating agents. nih.govdoi.org

Role of Alkyladenine Glycosylase (AAG) in Initial Excision

Other DNA Repair Pathways and Cross-Talk

While BER is the main pathway for repairing 3-meA, several other mechanisms contribute to tolerating or repairing this type of DNA damage, including nucleotide excision repair (NER), homologous recombination (HR), non-homologous end joining (NHEJ), and translesion DNA synthesis (TLS). nih.gov The interplay and coordination between these pathways, known as cross-talk, are vital for a comprehensive cellular response to DNA alkylation damage.

Nucleotide Excision Repair (NER)

NER is generally responsible for repairing bulky DNA adducts that distort the DNA helix. While not the primary pathway for small lesions like 3-meA, NER can serve as a backup mechanism. nih.gov In eukaryotes, NER appears to provide an important alternative repair route in the absence of a functional BER pathway. nih.gov Studies have shown that the bacterial UvrABC NER system can incise DNA containing interstrand cross-links, a complex form of DNA damage, producing both single- and double-strand breaks. nih.gov This suggests a potential, albeit less direct, role for NER in processing complex damage that might arise from the initial 3-meA lesion.

Mismatch Repair (MMR)

The mismatch repair (MMR) system primarily corrects base-base mismatches and small insertions or deletions that occur during DNA replication. lidsen.com While MMR does not directly recognize or repair 3-meA, its activity can be triggered by the consequences of this lesion. For instance, if a polymerase misincorporates a base opposite the 3-meA lesion, the resulting mismatch could be a substrate for MMR. researchgate.net Furthermore, research on the effects of the chemotherapeutic agent temozolomide (B1682018), which induces 3-meA among other lesions, suggests a complex interplay between MMR and BER. nih.govbiorxiv.org Evidence indicates that MMR initiated at O6-methylguanine:C sites can be stimulated by the nearby processing of N-alkylation adducts like 3-meA by BER. nih.govbiorxiv.org This cross-talk can unfortunately lead to the formation of DNA double-strand breaks (DSBs), highlighting a scenario where the interaction of repair pathways contributes to cytotoxicity. researchgate.netnih.govbiorxiv.org

Double-Strand Break Repair: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

The stalling of replication forks at unrepaired 3-meA lesions can lead to the formation of highly toxic DNA double-strand breaks (DSBs). nih.gov Cells utilize two major pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). mdpi.combiorxiv.org

Homologous Recombination (HR): This is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the break. HR is crucial for protecting mammalian cells from DSBs that arise during replication in response to methylating agents. nih.gov There is evidence of cross-talk between the protein O6-methylguanine-DNA methyltransferase (MGMT), which repairs another alkylation lesion, and the HR pathway. mdpi.com

Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken DNA ends without the need for a template. While more error-prone than HR, NHEJ is another critical mechanism for rejoining DSBs caused by stalled replication at sites of alkylation damage. nih.gov

Translesion DNA Synthesis (TLS)

Translesion synthesis (TLS) is a damage tolerance mechanism that allows the DNA replication machinery to bypass lesions that would otherwise block its progression. nih.gov This process involves specialized, low-fidelity DNA polymerases known as Y-family polymerases. nih.govnih.gov Due to the inherent instability of 3-meA, which can readily convert to an abasic site, studying its bypass has been challenging. nih.gov To overcome this, researchers have used a stable analog, 3-deaza-3-methyl-2'-deoxyadenosine (3dMeA). nih.govbiosearchtech.com

Studies using this analog have shown that while high-fidelity replicative polymerases are blocked by the 3dMeA lesion, several human Y-family polymerases, including polymerases η, ι, and κ, can bypass it, albeit with varying efficiencies and accuracies. nih.gov In yeast, the absence of the primary 3-meA repair enzyme, Mag1, leads to increased sensitivity to methylating agents. nih.gov The additional deletion of the TLS polymerase η (Rad30) further sensitizes the cells, suggesting that TLS provides a crucial pathway for tolerating unrepaired 3-meA lesions in vivo. nih.gov

Cross-Talk Summary

The cellular response to 3-meA involves a complex network of interacting DNA repair and tolerance pathways. When the primary BER pathway is insufficient, other pathways are recruited to manage the lesion and its consequences.

| Interacting Pathway | Role in 3-meA Response | Research Findings |

| Nucleotide Excision Repair (NER) | Backup repair mechanism. nih.gov | Can act as an alternative to BER in eukaryotes. nih.gov |

| Mismatch Repair (MMR) | Responds to misincorporations opposite 3-meA and interacts with BER. researchgate.net | MMR initiated at other alkylation lesions can be stimulated by BER processing of nearby N-alkylation adducts, potentially leading to DSBs. nih.govbiorxiv.org |

| Homologous Recombination (HR) | Repairs DSBs arising from stalled replication forks. nih.gov | Essential for protecting against replication-associated DSBs from methylating agents. nih.gov |

| Non-Homologous End Joining (NHEJ) | Repairs DSBs arising from stalled replication forks. nih.gov | An additional mechanism for rejoining DSBs at sites of blocked replication. nih.gov |

| Translesion DNA Synthesis (TLS) | Bypasses the 3-meA lesion to allow replication to continue. nih.gov | Y-family polymerases η, ι, and κ can bypass a stable 3-meA analog. nih.gov In yeast, TLS contributes to survival in the absence of primary 3-meA repair. nih.gov |

This intricate cross-talk ensures a robust cellular defense against the cytotoxic effects of 3-Methyl-2'-deoxyadenosine.

Enzymatic and Protein Interactions

DNA Polymerase Substrate Specificity and Adduct Bypass

The presence of a 3-methyladenine (B1666300) (3-MeA) lesion in a DNA template strand poses a significant block to replicative DNA polymerases. nih.govnih.gov Studies using a stable analog of 3-MeA, 3-deaza-3-methyladenine (3dMeA), have demonstrated that human DNA polymerases α and δ are strongly blocked by this lesion. nih.govnih.gov This blockage is believed to stem from the N3-methyl group hindering the necessary interactions within the minor groove of the DNA that are crucial for these polymerases to function. nih.govnih.gov

In contrast to the high-fidelity replicative polymerases, several members of the Y-family of translesion synthesis (TLS) polymerases are capable of bypassing the 3-MeA adduct, albeit with varying degrees of efficiency and accuracy. nih.govnih.gov Human polymerases η, ι, and κ, as well as Saccharomyces cerevisiae polymerase η (pol η), have all been shown to bypass the 3dMeA lesion in vitro. nih.govnih.gov For instance, human pol ι can be stimulated to bypass the lesion in the presence of low concentrations of MgCl₂ and shows significant bypass with MnCl₂. nih.gov However, this bypass is often error-prone, with polymerases η and ι frequently misincorporating adenine (B156593) opposite the 3dMeA lesion. nih.gov

The physiological relevance of these findings is supported by studies in S. cerevisiae. In yeast strains lacking the Mag1-dependent 3-MeA repair pathway, pol η (encoded by the RAD30 gene) plays a role in cell survival after exposure to methyl methanesulfonate (B1217627) (MMS), an agent that induces 3-MeA lesions. nih.gov Furthermore, in yeast strains deficient in both Mag1 and other TLS components (Rad30 and Rev3), human polymerases η, ι, and κ can restore resistance to MMS, highlighting their conserved function in bypassing this type of DNA damage. nih.gov

| DNA Polymerase | Organism | Family | Bypass of 3-MeA/3dMeA | Fidelity |

| Polymerase α | Human | B-family (Replicative) | Blocked | - |

| Polymerase δ | Human | B-family (Replicative) | Blocked | - |

| Polymerase η | Human | Y-family (TLS) | Yes | Error-prone (misincorporates A) |

| Polymerase ι | Human | Y-family (TLS) | Yes | Error-prone (misincorporates A) |

| Polymerase κ | Human | Y-family (TLS) | Yes | Not specified |

| Polymerase η (Rad30) | S. cerevisiae | Y-family (TLS) | Yes | Not specified |

| Polymerase ζ | S. cerevisiae | B-family (TLS) | Less efficient than pol η | Not specified |

| Rev1 | S. cerevisiae | Y-family (TLS) | Negligible activity | Not specified |

DNA Glycosylase Activity Towards Methylated Adenine

The primary repair mechanism for 3-methyladenine in DNA is base excision repair (BER), which is initiated by a specific class of enzymes known as DNA glycosylases. wikipedia.org These enzymes recognize the damaged base and cleave the N-glycosidic bond between the base and the deoxyribose sugar, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site. biologists.comnih.gov

In humans, the primary enzyme responsible for excising 3-MeA is alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). wikipedia.org AAG is a monofunctional glycosylase with broad substrate specificity, capable of recognizing and removing a variety of alkylated and deaminated purines. wikipedia.orgnih.gov Besides 3-MeA, human AAG can also efficiently excise other damaged bases such as 7-methylguanine, 7-methyladenine, 1,N⁶-ethenoadenine, and hypoxanthine. wikipedia.org The enzyme is active on double-stranded DNA and does not require any cofactors for its activity. biologists.comresearchgate.net

Studies in mouse cells have confirmed that AAG is the major DNA glycosylase for the repair of 3-MeA in vivo. oup.com Cells lacking Aag (the mouse homolog of human AAG) show a significantly slower repair rate for 3-MeA compared to wild-type cells. oup.com This deficiency in repair leads to increased susceptibility to the cytotoxic effects of alkylating agents, including S phase arrest, chromosome aberrations, and apoptosis. oup.com

Interestingly, while AAG is the primary enzyme for 3-MeA repair, some residual removal of 3-MeA is observed in Aag-null cells, suggesting the possible existence of a secondary, albeit much less efficient, repair mechanism. oup.com

| Enzyme | Organism/Family | Other Names | Substrates | Key Characteristics |

| Alkyladenine DNA glycosylase (AAG) | Human | MPG, 3-alkyladenine DNA glycosylase | 3-methyladenine, 7-methylguanine, 7-methyladenine, 1,N⁶-ethenoadenine, hypoxanthine | Monofunctional glycosylase; initiates base excision repair; recognizes a broad range of damaged purines. wikipedia.org |

| 3-Methyladenine-DNA glycosylase I (Tag) | E. coli | - | 3-methyladenine | Highly specific for 3-MeA. nih.govdrugbank.com |

| 3-Methyladenine-DNA glycosylase II (AlkA) | E. coli | - | 3-methyladenine, 3-methylguanine, 7-methylguanine, O²-methylcytosine, O²-methylthymine | Broad substrate specificity, similar to eukaryotic AAG. biologists.comnih.gov |

| Aag | Mouse | Mpg, APNG, ANPG | 3-methyladenine | Major DNA glycosylase for 3-MeA repair in vivo. oup.com |

Interaction with 2-Oxoglutarate-Dependent Oxygenases (e.g., AlkB)

In addition to base excision repair, another crucial pathway for repairing certain types of DNA alkylation damage involves direct reversal of the damage by a family of enzymes known as 2-oxoglutarate- (2-OG) and Fe(II)-dependent oxygenases. nih.govscilit.com The most well-characterized member of this family in the context of DNA repair is the AlkB protein from Escherichia coli and its human homologs (ALKBH1-8 and FTO). scilit.comuniprot.orgnih.gov

These enzymes catalyze the oxidative demethylation of alkylated bases. nih.govoup.com The reaction requires molecular oxygen, 2-oxoglutarate as a co-substrate, and ferrous iron (Fe(II)) as a cofactor. nih.govscilit.com The AlkB enzyme oxidizes the harmful methyl group on the DNA base to a hydroxymethyl group, which is then spontaneously released as formaldehyde, thereby restoring the original, undamaged base. scilit.comoup.com During this process, the co-substrate 2-oxoglutarate is decarboxylated to succinate (B1194679) and CO₂. scilit.comoup.com

The substrate specificity of AlkB and its homologs differs. E. coli AlkB and the human homologs ALKBH2 and ALKBH3 can repair 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC) in both single-stranded and double-stranded DNA. nih.govoup.comnih.govrsc.org However, ALKBH2 shows a preference for double-stranded DNA, while AlkB and ALKBH3 prefer single-stranded DNA and can also repair lesions in RNA. oup.comnih.gov While 1-meA and 3-meC are the primary substrates, these enzymes can also act on other lesions, such as 1-methylguanine (B1207432) and 3-methylthymine, albeit with lower efficiency. nih.gov Notably, 3-methyladenine is not a substrate for this direct reversal repair pathway.

| Enzyme | Organism | Preferred Substrate(s) | Substrate Form | Cofactors/Co-substrates |

| AlkB | E. coli | 1-methyladenine (1-meA), 3-methylcytosine (3-meC) | Prefers single-stranded DNA (ssDNA) and RNA | Fe(II), 2-oxoglutarate, O₂ |

| ALKBH2 | Human | 1-methyladenine (1-meA), 3-methylcytosine (3-meC) | Prefers double-stranded DNA (dsDNA) | Fe(II), 2-oxoglutarate, O₂ |

| ALKBH3 | Human | 1-methyladenine (1-meA), 3-methylcytosine (3-meC) | Prefers single-stranded DNA (ssDNA) and RNA | Fe(II), 2-oxoglutarate, O₂ |

Structural Biology and Computational Studies

X-ray Crystallographic Analysis of 3-Methyl-2'-deoxyadenosine and Related Adducts

DNA glycosylases are key enzymes that initiate base excision repair by locating and removing damaged bases. oup.com Crystal structures of these enzymes complexed with their substrates provide a static yet detailed view of the repair process. For instance, the human 3-methyladenine (B1666300) DNA glycosylase (AAG or MPG) has been co-crystallized with DNA containing a pyrrolidine (B122466) transition state mimic, revealing that the enzyme binds to the DNA and flips the damaged nucleotide completely out of the DNA helix and into an active site pocket. oup.com The DNA itself is bent away from the enzyme at an angle of approximately 22°. oup.com

Similarly, high-resolution crystal structures of Salmonella typhi 3-methyladenine DNA glycosylase I (TAG) have been determined in both its unliganded form and as a ternary product complex containing the excised 3mA base and DNA with an abasic site. nih.gov These structures show that TAG, a member of the helix-hairpin-helix (HhH) superfamily of DNA glycosylases, utilizes extensive electrostatic and van der Waals interactions to specifically recognize the estranged 3mA base. nih.gov

Another DNA repair enzyme, Bacillus cereus AlkD, is unique in that it catalyzes base excision without flipping the damaged nucleotide out of the DNA helix. nih.gov Crystallographic studies of AlkD in complex with DNA containing lesions like this compound (d3mA) show that the enzyme's active site interacts with the lesion's deoxyribose sugar rather than the base itself. nih.gov

The table below summarizes key crystallographic data for DNA glycosylases that act on 3-methyladenine and related adducts.

| Enzyme | Ligand(s) | Resolution (Å) | PDB ID | Key Structural Features |

| Human 3-Methyladenine DNA Glycosylase (AAG/MPG) | DNA with pyrrolidine inhibitor | 2.70 | 1BNK | Nucleotide flipping into the active site; DNA bending; intercalation of the enzyme into the minor groove. oup.comrcsb.org |

| S. typhi 3-Methyladenine DNA Glycosylase I (TAG) | DNA with abasic site and 3mA product | 1.80 | 2OFI | Specific hydrogen bonds and van der Waals contacts with the excised 3mA base in the active site. nih.gov |

| E. coli 3-Methyladenine-DNA Glycosylase II (AlkA) | Hypoxanthine (substrate analog) | 2.40 | - | Hypoxanthine located in the active site, stacked between Tryptophan (W218) and Tyrosine (Y239) residues. nih.gov |

| B. cereus DNA Glycosylase (AlkD) | DNA with this compound (d3mA) | - | - | Non-base-flipping mechanism; active site interacts with lesion deoxyribose via C-H/π interactions. nih.gov |

Theoretical and Quantum Mechanical Investigations

Quantum mechanical (QM) calculations have provided profound insights into the intrinsic properties of 3-MDA, explaining its chemical instability and the factors that facilitate its removal from DNA. These theoretical studies model the electronic structure, conformational energetics, and non-covalent interactions that govern the behavior of the adduct.

The N-glycosidic bond in 3-MDA is notably weaker than in its canonical counterpart, 2'-deoxyadenosine (B1664071), making it susceptible to hydrolysis (depurination). QM studies have elucidated the specific factors contributing to this instability. Calculations performed at the B3LYP/6-311++G** level show that the N-glycosidic bond length is highly dependent on the sugar's configuration. researchgate.net It is often shorter in the syn conformation compared to the anti conformation when the sugar pucker is the same. researchgate.net

Protonation of the nucleobase, a key step in enzymatic catalysis, significantly impacts the N-glycosidic bond. nih.gov Modeling studies reveal that protonation at the N7 position is more effective at facilitating depurination than protonation at the N1 position. nih.gov This is because N7 protonation induces a greater positive charge on the sugar ring, which weakens the C1'-N9 bond. nih.govresearchgate.net

Furthermore, intramolecular interactions play a critical role. The formation of an intramolecular hydrogen bond, such as C8–H···O5′, can influence the N-glycosidic bond length. researchgate.net The strength of this hydrogen bond correlates linearly with the bond length, thereby affecting the rate of depurination. researchgate.net

The following table summarizes factors found to influence the N-glycosidic bond in 3-MDA based on theoretical calculations.

| Factor | Effect on N-Glycosidic Bond | Mechanism |

| Sugar Conformation (syn vs. anti) | Bond length varies; often shorter in syn conformation. researchgate.net | Changes in the interaction between the nucleobase and the O4′ atom of the sugar ring. researchgate.net |

| Protonation State (N7 vs. N1) | Bond is weakened (lengthened), especially upon N7 protonation. nih.gov | Increases positive charge on the sugar ring, facilitating cleavage. nih.govresearchgate.net |

| Intramolecular Hydrogen Bonds (C8–H···O5′) | Bond length is altered, facilitating or hindering depurination depending on substituents. researchgate.net | Changes in charge distribution on the sugar and nucleobase. researchgate.net |

| Stacking Interactions | Bond can be weakened. tandfonline.com | Electronic effects from stacking partners (e.g., aromatic amino acids) can modulate bond strength. tandfonline.com |

Stacking interactions between the damaged nucleobase and aromatic amino acid residues in the active site of DNA repair enzymes are crucial for substrate recognition and catalysis. tandfonline.com Theoretical studies on complexes of 3-MDA with substituted benzenes (as mimics for aromatic amino acids) have dissected these interactions. tandfonline.com

π···π interactions: Direct stacking between the aromatic ring of the 3-methyladenine base and the aromatic ring of the interacting partner (e.g., a tryptophan residue). tandfonline.com

Backbone···π interactions: Interactions between the deoxyribose sugar backbone of 3-MDA and the π-system of the stacking partner. tandfonline.com

Quantum mechanical calculations show that these interactions are significant. For example, computational studies on the Trypanosoma vivax enzyme TvNH suggest that stacking with a tryptophan residue (Trp260) activates the purine (B94841) leaving group by promoting N7 protonation, which in turn facilitates the cleavage of the glycosidic bond. tandfonline.com

The electronic properties of substituents, both on the stacking partner and on the 3-MDA molecule itself, can modulate these non-covalent interactions. researchgate.nettandfonline.com

Studies using substituted benzenes as stacking partners for 3-MDA revealed that:

Electron-withdrawing (EW) substituents on the benzene (B151609) ring, conversely, tend to increase the backbone···π contribution. tandfonline.com

Substituents on the 3-MDA molecule also have a pronounced effect. A quantum mechanical study on the effect of substituents at the O5′ position of the deoxyribose ring found that:

Electron-donating (ED) substituents at the O5' position strengthen the intramolecular C8–H···O5′ hydrogen bond, which in turn enlarges the N-glycosidic bond and facilitates the depurination process. researchgate.net

Electron-withdrawing (EW) substituents at the O5' position have the opposite effect, contracting the bond and hindering depurination. researchgate.net

| Interacting Molecule | Substituent Type | Effect on Interaction | Consequence for 3-MDA |

| Stacking Partner (e.g., Benzene) | Electron-Donating (ED) | Increases overall stacking energy, primarily the π···π component. tandfonline.com | Enhanced binding in enzyme active site. tandfonline.com |

| Stacking Partner (e.g., Benzene) | Electron-Withdrawing (EW) | Increases the backbone···π component of the stacking energy. tandfonline.com | Enhanced binding in enzyme active site. tandfonline.com |

| 3-MDA (at O5' position) | Electron-Donating (ED) | Strengthens C8–H···O5′ intramolecular hydrogen bond. researchgate.net | Lengthens and weakens the N-glycosidic bond, aiding cleavage. researchgate.net |

| 3-MDA (at O5' position) | Electron-Withdrawing (EW) | Weakens C8–H···O5′ intramolecular hydrogen bond. researchgate.net | Shortens and strengthens the N-glycosidic bond, hindering cleavage. researchgate.net |

Stacking Interactions (Backbone···π and π···π)

Computational Modeling of Adduct-DNA and Adduct-Protein Complexes

Computational modeling, often using combined quantum mechanics/molecular mechanics (QM/MM) methods, bridges the gap between static crystal structures and the dynamic process of DNA repair. louisville.edu These models simulate the behavior of 3-MDA within the complex environments of the DNA duplex and DNA-protein complexes like the nucleosome.

Modeling of the AlkD enzyme complexed with DNA containing a d3mA lesion provided evidence for the catalytic role of C-H/π interactions. nih.gov These simulations suggested that the interactions between the indole (B1671886) rings of two tryptophan residues and the deoxyribose of the lesion contribute to lowering the energy barrier for depurination. nih.gov This was a significant finding, providing the first demonstration of C-H/π interactions playing a direct catalytic role in DNA repair. nih.gov

Simulations have also been crucial in understanding the behavior of 3-MDA within the nucleosome core particle (NCP), the fundamental repeating unit of chromatin. nih.govacs.org Studies show that the rate of spontaneous depurination of 3-MDA is suppressed when it is part of an NCP compared to when it is in free DNA. acs.orgnih.gov This suppression is partly attributed to interactions with the positively charged N-terminal tails of histone proteins. acs.org These studies also investigated the formation of DNA-protein cross-links (DPCs) between the 3-MDA adduct and histone proteins, revealing that these cross-links are reversible and are eventually replaced by DPCs involving the abasic site that forms after depurination. nih.govacs.orgnih.gov

Research Applications and Experimental Methodologies

Utilization in Synthetic Oligonucleotides for In Vitro Replication and Repair Assays

A primary challenge in studying the biological effects of 3-Methyl-2'-deoxyadenosine (also known as N3-methyladenine or 3MeA when in DNA) is its chemical instability. nih.govnih.gov The N3-methylation of the adenine (B156593) base creates a positive charge that destabilizes the glycosidic bond, leading to rapid depurination and the formation of an abasic site, which itself is a significant block to DNA replication. nih.govbiosearchtech.com To overcome this hurdle, researchers have chemically synthesized stable analogues that can be incorporated into oligonucleotides for detailed in vitro studies. nih.govnih.gov

The most widely used stable analogue is 3-deaza-3-methyl-2'-deoxyadenosine (3dMeA). nih.gov In this molecule, the nitrogen at the 3-position is replaced with a carbon atom, which removes the positive charge and stabilizes the glycosidic bond, preventing spontaneous depurination. nih.gov The phosphoramidite (B1245037) derivative of 3dMeA can be incorporated into synthetic oligonucleotides at specific sites using standard DNA synthesis techniques. nih.govbiosearchtech.comnih.gov

These site-specifically modified oligonucleotides serve as crucial templates in in vitro replication and repair assays , providing direct evidence for the effects of the 3MeA lesion on DNA metabolism.

Key Research Findings from In Vitro Assays:

Replication Blockage: Studies using these synthetic templates have confirmed that the 3MeA lesion is a potent block to replicative DNA polymerases. Both human DNA polymerase α and δ are stalled by the presence of 3dMeA in the template strand. nih.govnih.gov This blockage is attributed to the N3-methyl group hindering the necessary interactions between the polymerase and the minor groove of the DNA. nih.govnih.gov

Translesion Synthesis (TLS) Bypass: In contrast to replicative polymerases, specialized Y-family DNA polymerases are capable of bypassing the 3dMeA lesion. This process, known as translesion synthesis, allows replication to continue past the damage, albeit with varying efficiency and fidelity. nih.govnih.govbiosearchtech.com

Repair Enzyme Activity: Oligonucleotides containing 3MeA analogues are also used to study the activity of DNA repair enzymes. For instance, they can be used as substrates to test the excision activity of DNA glycosylases, which are the enzymes responsible for initiating the base excision repair (BER) pathway for this type of damage. nih.gov

Table 1: In Vitro Bypass Efficiency of 3-deaza-3-methyladenine (3dMeA) by Various DNA Polymerases

| DNA Polymerase | Organism | Family | Bypass of 3dMeA Lesion | Reference |

|---|---|---|---|---|

| Polymerase α (pol α) | Human | B-family (Replicative) | Blocked | nih.govnih.gov |

| Polymerase δ (pol δ) | Human | B-family (Replicative) | Blocked | nih.govnih.gov |

| Polymerase η (pol η) | Human | Y-family (TLS) | Bypass | nih.govnih.gov |

| Polymerase ι (pol ι) | Human | Y-family (TLS) | Bypass | nih.govnih.gov |

| Polymerase κ (pol κ) | Human | Y-family (TLS) | Bypass | nih.govnih.gov |

| Polymerase η (Rad30) | S. cerevisiae | Y-family (TLS) | Bypass | nih.govnih.gov |

Genetic Models for Studying DNA Damage Response (e.g., Bacterial, Yeast, Mammalian Cell Systems)

Genetic models are indispensable for understanding the cellular response to DNA damage induced by agents that produce this compound. By manipulating the genetic makeup of these organisms, researchers can dissect the specific pathways involved in repairing or tolerating this lesion.

Bacterial Systems: In bacteria like Escherichia coli and Pseudomonas putida, N3-methyladenine lesions are primarily repaired through the base excision repair (BER) pathway, initiated by DNA glycosylases such as Tag and AlkA. plos.org When this repair is deficient, cells rely on translesion synthesis (TLS) polymerases to tolerate the damage and prevent replication fork collapse. plos.org Studies in Bacillus subtilis have shown that the introduction of N6-methyladenine, a different adenine methylation product, can provoke a DNA damage response and that these methylated bases are actively removed by proteins involved in excision repair pathways. oup.com

Yeast Systems: The budding yeast Saccharomyces cerevisiae is a powerful eukaryotic model for studying the DNA damage response. nih.gov It has a well-characterized genome and a more limited set of DNA polymerases compared to mammals, simplifying genetic analysis. nih.gov To study the cytotoxicity of 3MeA, scientists use yeast strains with deletions in genes essential for its repair, such as the MAG1 gene, which encodes the primary DNA glycosylase for 3MeA. nih.govnih.gov mag1Δ strains are extremely sensitive to methylating agents like methyl methanesulfonate (B1217627) (MMS). nih.gov Using these sensitive strains, researchers have demonstrated the physiological relevance of TLS polymerases. For example, deleting the TLS polymerase Rad30 (the yeast homolog of pol η) in a mag1Δ background further increases sensitivity to MMS, confirming that Rad30 plays a role in tolerating the damage. nih.govnih.govplos.org

Mammalian Cell Systems: While direct in-cell studies are complicated by the lesion's instability, much of our understanding comes from in vitro assays using purified human proteins, as described previously. nih.govnih.gov Furthermore, advanced genetic techniques like CRISPR have enabled the creation of engineered mammalian cell lines that lack specific DNA repair pathways. These knockout cell lines can be used to assess the persistence of DNA adducts and to determine which pathways are critical for repairing specific types of damage. Studies have also investigated the role of methyltransferase enzymes like METTL3, which can deposit N6-methyladenosine in DNA in response to damage, highlighting a potential role for adenine methylation in the DNA repair process in human cells. elifesciences.org

Table 2: Examples of Genetic Models Used to Study N3-Methyladenine DNA Damage

| Model System | Key Genes/Pathways Studied | Experimental Approach | Key Findings | Reference |

|---|---|---|---|---|

| E. coli | alkA, tag (DNA Glycosylases) |

Gene knockout; sensitivity assays | AlkA and Tag are crucial for repairing 3MeA via the BER pathway. | plos.org |

| S. cerevisiae | MAG1, RAD30 (pol η), REV3 (pol ζ) |

Gene deletion; MMS sensitivity assays; genetic complementation | Mag1 is the primary repair enzyme. Rad30 and Rev3 contribute to MMS resistance by bypassing the lesion. | nih.govnih.gov |

| Mammalian Cells | DNA Polymerases, BER, TLS | In vitro replication assays with human enzymes; CRISPR-engineered cell lines | Human Y-family polymerases (η, ι, κ) can bypass the 3MeA lesion, which blocks replicative polymerases. | nih.govnih.gov |

Application of Stable Analogues as Biochemical Probes

The use of stable analogues of this compound, particularly 3-deaza-3-methyl-2'-deoxyadenosine (3dMeA), as biochemical probes has been pivotal in elucidating the mechanisms of DNA damage and repair. nih.govbiosearchtech.com These probes allow for controlled experiments that would be impossible with the naturally occurring, unstable adduct. nih.govbiosearchtech.com

The primary advantage of using a stable analogue like 3dMeA is that it isolates the effect of the structural distortion caused by the methyl group in the minor groove from the effects of the abasic site that quickly forms from the natural lesion. biosearchtech.com This distinction is critical for accurately assessing how enzymes like DNA polymerases interact with the lesion itself.

As biochemical probes, oligonucleotides containing 3dMeA are used to:

Characterize Polymerase Activity: Determine which polymerases are blocked by the lesion and which can perform translesion synthesis. nih.gov

Analyze Mutagenic Potential: By sequencing the products of in vitro bypass reactions, researchers can determine the fidelity of different TLS polymerases, i.e., which nucleotide they preferentially insert opposite the lesion.

Probe Enzyme-DNA Interactions: The 3dMeA modification can be used to probe minor groove interactions between DNA and various enzymes, including polymerases, helicases, and repair proteins. biosyn.com

Develop Repair Assays: These stable substrates are essential for developing and validating assays to screen for the activity of DNA glycosylases that recognize and excise 3MeA. nih.gov

The synthesis of the 3dMeA phosphoramidite has made this powerful biochemical tool accessible for widespread use in molecular biology laboratories. nih.govbiosearchtech.comnih.gov

Adductomics for DNA Modification Profiling

Adductomics is a specialized area of metabolomics that focuses on the global analysis of DNA and protein adducts. For DNA, this approach aims to identify and quantify the entire spectrum of DNA modifications, known as the DNA adductome, in a biological sample. This powerful, non-targeted strategy is particularly useful for studying DNA damage resulting from complex exposures or endogenous processes.

The application of adductomics for profiling modifications like this compound typically involves a workflow based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov

General Adductomics Workflow:

DNA Isolation: High-purity genomic DNA is extracted from the cells or tissues of interest. acs.org

Enzymatic Hydrolysis: The DNA is completely digested into its constituent 2'-deoxynucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. acs.org This process releases both normal and modified nucleosides.

LC-MS/MS Analysis: The mixture of deoxynucleosides is separated by high-performance liquid chromatography (HPLC) and analyzed by a high-resolution mass spectrometer. nih.govdiva-portal.org

Data Acquisition and Processing: In a common adductomics approach, the mass spectrometer is operated in a data-independent or data-dependent acquisition mode. acs.orgnih.gov Specialized software is then used to mine the complex data for the characteristic neutral loss of the 2'-deoxyribose moiety (116.0473 Da), a signature fragmentation pattern for all deoxynucleoside adducts. acs.orgdiva-portal.org This allows for the detection of a wide range of potential adducts without prior knowledge of their identity.

Identification and Quantification: Putative adducts are identified based on their accurate mass and fragmentation spectra. nih.gov Quantification is typically achieved by comparing the signal intensity to that of a known amount of a stable isotope-labeled internal standard.

This adductomics methodology enables the comprehensive screening of DNA for a variety of modifications simultaneously, including this compound, N7-methyl-2'-deoxyguanosine, and oxidative lesions, providing a detailed snapshot of the state of DNA damage within a cell or organism. acs.orgoup.com

Q & A

Basic Research Questions

Q. How can researchers synthesize stable analogs of 3-Methyl-2'-deoxyadenosine (3MeA) for in vitro studies?

- Methodological Answer : The natural 3MeA lesion is unstable due to rapid conversion to abasic sites. To overcome this, researchers synthesize a stable 3-deaza analog (3dMeA) using phosphoramidite chemistry. This analog retains structural similarity to 3MeA but lacks the N3 atom’s positive charge, preventing glycosidic bond cleavage. Oligonucleotides containing 3dMeA are synthesized and validated via enzymatic assays (e.g., Aag glycosylase activity) and HPLC analysis .

Q. What techniques are used to detect and quantify this compound lesions in DNA?

- Methodological Answer : Enzymatic digestion with alkyladenine DNA glycosylase (Aag) is employed, as 3dMeA is a stable substrate for Aag, mimicking natural 3MeA repair. Post-digestion, lesions are quantified using gel electrophoresis or HPLC. For in situ detection, fluorescently labeled oligonucleotides with 3dMeA can be paired with polymerase arrest assays to map lesion bypass efficiency .

Q. Why is this compound a critical model for studying DNA replication stress?

- Methodological Answer : 3MeA lesions physically block replicative polymerases (e.g., Pol α and δ) due to steric hindrance in the DNA minor groove. The stable analog 3dMeA allows researchers to isolate replication stress effects without confounding abasic site formation. This model is foundational for studying translesion synthesis (TLS) mechanisms in vitro .

Advanced Research Questions

Q. How do Y-family polymerases bypass this compound lesions, and what factors influence their efficiency and fidelity?

- Methodological Answer : Human Y-family polymerases (Pol η, ι, κ) and yeast Pol ζ bypass 3dMeA via a "template slippage" mechanism, inserting correct or mismatched nucleotides depending on dNTP concentration. Efficiency is assayed using primer-extension assays with varying dNTP pools, while fidelity is quantified via sequencing of replicated products. For example, Pol η shows higher accuracy at low dNTP concentrations, whereas Pol κ exhibits error-prone bypass under similar conditions .

Q. What contradictory findings exist regarding the role of specific polymerases in 3-MeA bypass, and how can they be resolved?

- Methodological Answer : Discrepancies arise from differences in experimental systems (e.g., human vs. yeast polymerases) and lesion context (e.g., single-stranded vs. duplex DNA). To resolve these, researchers use isogenic yeast strains (e.g., mag1Δ rad30Δ rev3Δ) complemented with human polymerases under controlled replication stress (e.g., methyl methanesulfonate exposure). Survival assays and mutation spectra analysis clarify polymerase-specific roles in vivo .

Q. How can researchers model the interplay between DNA repair pathways and 3-MeA bypass in eukaryotic systems?

- Methodological Answer : Dual-reporter plasmids containing 3dMeA lesions are transfected into repair-deficient cell lines (e.g., Aag⁻/⁻ mice). TLS activity is measured via fluorescence-based reporters, while repair kinetics are tracked using comet assays or γH2AX foci imaging. Comparative analysis of wild-type vs. TLS-deficient models (e.g., Pol η-knockout cells) reveals pathway crosstalk .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.